molecular formula C11H12F2OS B14036891 1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one

1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14036891
M. Wt: 230.28 g/mol
InChI Key: WKRGUXLPMCZFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a difluoromethyl (-CF$_2$H) group at the para position and a methylthio (-SMe) group at the ortho position. This compound is structurally related to metabolites of designer drugs, particularly 4-methylthioamphetamine (4-MTA), where it arises from oxidative deamination during phase I metabolism . The presence of fluorine and sulfur-containing substituents may influence its physicochemical properties and biological interactions compared to simpler analogs.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)5-8-3-4-9(11(12)13)6-10(8)15-2/h3-4,6,11H,5H2,1-2H3

InChI Key

WKRGUXLPMCZFML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)C(F)F)SC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from appropriately substituted aniline or phenyl derivatives, which are then transformed through diazotization, substitution, and coupling reactions.

  • Aniline derivatives with substituents such as halogen or methylthio groups serve as precursors.
  • Isoprenylacetate and organic nitrites (e.g., tert-butyl nitrite) are used to introduce difluoromethyl groups via diazonium salt intermediates.
  • Copper compounds (CuO, CuCl2, CuSO4) may be used as catalysts to improve yield and selectivity.

One-Pot Reaction for Difluoromethylation and Side Chain Introduction

A preferred method involves a one-pot reaction where an aniline derivative is reacted with isoprenylacetate and an organic nitrite in an inert organic solvent such as acetone or acetonitrile. The reaction proceeds under mild temperatures (-10°C to 50°C) without isolating diazonium salts, which simplifies the process and reduces hazardous intermediates.

  • Copper catalysts (1-20 mol%) can be added to enhance reaction efficiency.
  • The reaction mixture is stirred until completion, then subjected to work-up involving extraction and washing steps.

Conversion to the Ketone Intermediate

After difluoromethylation, the intermediate is reacted with O-methyl-hydroxylamine hydrochloride in methanol or ethanol at 40-60°C to form an oxime intermediate.

  • This oxime is then reduced to the corresponding amine or ketone derivative using borane reagents such as sodium cyanoborohydride or borane complexes with organic amines.
  • Alternatively, catalytic hydrogenation with platinum catalysts in acidic alcoholic solvents can be employed at 0-60°C under hydrogen pressure (0.1-3 MPa).

Final Coupling and Purification

The final step involves coupling the ketone intermediate with a chlorinated reagent (e.g., chloro-substituted phenyl derivatives) in an inert solvent like xylene or dichloromethane in the presence of a base such as sodium hydroxide or triethylamine.

  • The reaction is typically performed at ambient to moderate temperatures.
  • After completion, the product is extracted using solvents like hexane, methylcyclohexane, or toluene.
  • Washing with aqueous acid and base solutions removes inorganic salts and impurities.
  • Drying over sodium sulfate and solvent evaporation yields the pure product.

Summary of Reaction Parameters and Conditions

Step Reagents/Conditions Solvents Temperature Range Notes
Difluoromethylation Aniline derivative, isoprenylacetate, tert-butyl nitrite, Cu catalyst (optional) Acetone, acetonitrile -10°C to 50°C One-pot, no diazonium isolation
Oxime formation O-methyl-hydroxylamine hydrochloride Methanol, ethanol 40-60°C Aqueous solution
Reduction to ketone Sodium cyanoborohydride or borane complexes; or catalytic hydrogenation (Pt catalyst) Methanol, ethanol, acetic acid 0-60°C; H2 pressure 0.1-3 MPa Acidic conditions favored
Final coupling Chlorinated reagent, base (NaOH, triethylamine) Dichloromethane, xylene Ambient to moderate temp Excess chlorinated reagent used
Purification Extraction with hexane, methylcyclohexane, toluene - Room temperature Washing with acid/base and drying

Analytical and Purification Notes

  • The organic phases are typically washed with water, dilute acid (e.g., 1N HCl), and base (e.g., 1N NaOH) to remove salts.
  • Drying agents such as sodium sulfate are used before solvent evaporation.
  • Purification can be enhanced by recrystallization or chromatography if needed.

Research Findings and Industrial Relevance

  • The described synthetic route offers an environmentally advantageous process by avoiding isolation of hazardous diazonium salts and minimizing copper waste when copper catalysts are omitted.
  • The use of mild reaction conditions and common solvents like acetone and acetonitrile facilitates scalability.
  • The compound’s fluorinated and sulfur-containing groups are introduced with high regioselectivity, preserving the ketone functionality essential for biological activity.
  • This process is suitable for producing derivatives where at least one substituent on the phenyl ring is halogen or alkyl, indicating versatility for analog synthesis.

Chemical Reactions Analysis

1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and targets.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of substituents (e.g., para vs. ortho) significantly impacts electronic and steric effects. For instance, the 2-SMe group in the target compound may hinder rotation or interaction with biological targets compared to para-substituted analogs.
  • Fluorine vs. Chlorine : Difluoromethyl (-CF$2$H) groups offer moderate electron-withdrawing effects and metabolic stability compared to trifluoromethyl (-CF$3$) or chloro (-Cl) groups .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Property Target Compound 1-(3-SMe-Phenyl)propan-2-one 1-(4-CF$_3$-Phenyl)propan-2-one
Molecular Weight 228.27 180.27 202.18
Lipophilicity (LogP) High (estimated) Moderate Very High
Electron-Withdrawing Effects Moderate (CF$_2$H) Low (SMe) Strong (CF$_3$)
Metabolic Stability High (fluorine substitution) Low Very High

Key Insights :

  • Lipophilicity : The trifluoromethyl analog exhibits the highest lipophilicity, favoring membrane permeability, while the target compound’s difluoromethyl group provides a balance between solubility and stability.
  • Reactivity : Methylthio (-SMe) groups are susceptible to oxidation, forming sulfoxides or sulfones, whereas fluorinated groups resist metabolic degradation, enhancing the compound’s half-life .

Biological Activity

1-(4-(Difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of approximately 230.28 g/mol. This compound features unique structural characteristics, including a difluoromethyl group and a methylthio group, which may influence its biological activity. Recent research suggests that this compound exhibits potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the difluoromethyl group enhances its interaction with these targets, potentially leading to modulation of enzyme activity or receptor interactions critical for therapeutic effects .

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial properties . The difluoromethyl group is known to enhance the lipophilicity and electronic properties of the molecule, which can improve its ability to penetrate biological membranes and interact with microbial targets .

Anticancer Properties

In addition to its antimicrobial potential, studies have suggested that this compound may exhibit anticancer activity . The compound's mechanism may involve the inhibition of specific cancer-related enzymes or pathways, although detailed studies are required to elucidate these mechanisms fully .

Binding Affinity Studies

Interaction studies have focused on understanding how this compound binds to specific enzymes or receptors. These studies typically assess binding affinities and selectivity, which are crucial for determining the compound's therapeutic potential. Preliminary findings suggest that this compound has a unique interaction profile compared to other similar compounds .

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some key properties and activities of related compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
1-(4-Fluorophenyl)propan-2-oneC10H11F168.20 g/molAntimicrobial
1-(4-Chlorophenyl)propan-2-oneC10H11Cl182.65 g/molAnticancer
1-(4-Methoxyphenyl)propan-2-oneC11H14O178.23 g/molAntioxidant

This comparative analysis highlights the potential advantages of this compound in terms of its unique structural features that may confer enhanced biological activities .

Future Directions

Given the promising preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:

  • In vitro and in vivo testing : To confirm antimicrobial and anticancer activities.
  • Mechanistic studies : To elucidate the specific pathways affected by the compound.
  • Structure-activity relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Q. What crystallographic techniques resolve polymorphism or co-crystal formation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines unit cell parameters and packing motifs. Screen polymorphs via solvent recrystallization (ethanol/acetone). Co-crystallization with coformers (e.g., carboxylic acids) enhances stability; analyze via PXRD and thermal (DSC/TGA) methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.